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Compound of Interest

(S)-Tetrahydrofuran-3-carboxylic
Compound Name: d
aci

Cat. No. B573536

This technical guide provides a comprehensive overview of the expected spectroscopic data
for (S)-Tetrahydrofuran-3-carboxylic acid (Molecular Formula: CsHsOs, Molecular Weight:
116.12 g/mol ). Due to the limited availability of complete, published experimental spectra for
this specific compound in public databases, this document outlines the predicted spectroscopic
characteristics based on fundamental principles and data from analogous structures. It is
intended for researchers, scientists, and professionals in drug development engaged in the
synthesis, identification, and characterization of small organic molecules.

Predicted Spectroscopic Data

The chemical structure of (S)-Tetrahydrofuran-3-carboxylic acid contains a tetrahydrofuran
ring, a chiral center at the C3 position, and a carboxylic acid functional group. These features
give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data are based on standard chemical shift values for tetrahydrofuran
derivatives and carboxylic acids. Spectra are typically recorded in deuterated solvents such as
Chloroform-d (CDCIz) or DMSO-ds, with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted *H NMR Data for (S)-Tetrahydrofuran-3-carboxylic acid
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)

H1 (-COOH) 10.0-13.0 Broad Singlet 1H

H3 (CH-COOH) 29-3.2 Multiplet 1H

H4 (CH2) 2.0-2.4 Multiplet 2H

H2, H5 (O-CHz) 3.7-41 Multiplet 4H

Note: The protons on the tetrahydrofuran ring (H2, H3, H4, H5) form a complex spin system,
and their signals are expected to be multiplets due to geminal and vicinal coupling.

Table 2: Predicted 13C NMR Data for (S)-Tetrahydrofuran-3-carboxylic acid

Carbon Assignment Predicted Chemical Shift (8, ppm)
C1 (C=0) 170 - 180

C3 (CH-COOH) 40 - 50

C4 (CHz) 25 - 35

C2, C5 (O-CH2) 65 - 75

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band due
to strong hydrogen bonding and a prominent C=0 stretching band.[1][2]

Table 3: Predicted IR Absorption Bands for (S)-Tetrahydrofuran-3-carboxylic acid
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Predicted
Functional Group Absorption Range Bond Intensity

(cm™)
Carboxylic Acid 3300 - 2500 O-H Stretch Strong, Very Broad
Alkyl 3000 - 2850 C-H Stretch Medium
Carbonyl 1730 - 1700 C=0 Stretch Strong, Sharp
Ether / Acid 1320 - 1000 C-O Stretch Strong
Carboxylic Acid 960 - 900 O-H Bend Medium, Broad

Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry of carboxylic acids typically shows a molecular ion
peak, which may be weak, and characteristic fragmentation patterns.[3]

Table 4: Predicted Mass Spectrometry Fragments for (S)-Tetrahydrofuran-3-carboxylic acid

m/z Value Predicted Fragment Notes
116 [CsHsOs]*e Molecular lon (M*e)
99 [M - «OH]* Loss of hydroxyl radical
71 [M - «COOH]* Loss of carboxyl radical
Loss of formic acid (HCOOH)
70 [CaH6O] e ]
via rearrangement
45 [COOH]* Carboxyl fragment

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic acid
like (S)-Tetrahydrofuran-3-carboxylic acid.

NMR Sample Preparation and Analysis
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Sample Weighing: Accurately weigh 5-25 mg of the compound for *H NMR or 20-100 mg for
13C NMR.[4][5]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., CDCls, DMSO-ds, D20).[5][6]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a
clean, small vial.[4][5] Gentle vortexing or sonication can aid dissolution.

Filtration: To remove any particulate matter that can degrade spectral quality, filter the
solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm
NMR tube.

Internal Standard: If the solvent residual peak is not used for calibration, add a small amount
of an internal standard like TMS (for organic solvents).[5]

Analysis: Place the NMR tube in the spectrometer. The experiment involves locking onto the
deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve
homogeneity.[4] Finally, acquire the spectrum using appropriate pulse sequences.

IR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: Grind 1-2 mg of the solid sample finely in an agate mortar.
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide

(KBr). Mix and grind the two solids together thoroughly to ensure a homogenous mixture and
reduce particle size.[7]

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically
several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire
the spectrum. A background spectrum of the empty spectrometer should be run first.[7]

Mass Spectrometry Protocol (Electron lonization - El)

o Sample Introduction: The sample is typically introduced into the ion source after separation
by Gas Chromatography (GC-MS) or as a pure compound via a direct insertion probe.[8] The
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sample must be volatile or thermally stable enough to be vaporized in the vacuum of the
instrument.[9]

e lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV).[9][10] This causes the molecule to lose an electron, forming
a radical cation (the molecular ion), and often induces extensive fragmentation.[8][10]

e Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g.,
quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

» Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an
unknown chemical compound using the spectroscopic methods discussed.
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General Workflow for Spectroscopic Structure Elucidation
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Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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